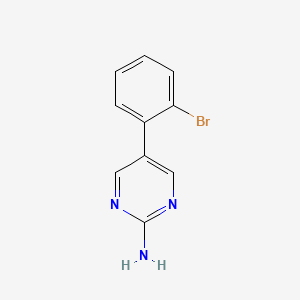

5-(2-Bromophenyl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, represents a cornerstone of modern medicinal and chemical research. researchgate.netorientjchem.org Its fundamental importance is underscored by its presence as a core component of nucleobases—cytosine, thymine, and uracil—which are the building blocks of DNA and RNA. researchgate.netnih.gov This biological prevalence has established pyrimidine as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.net

Researchers have extensively explored pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. orientjchem.orgresearchgate.netnih.gov The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to optimize their interaction with biological targets. researchgate.net This adaptability has made the pyrimidine scaffold a focal point in the quest for novel therapeutics and functional materials.

Overview of Halogenated Pyrimidine Architectures in Advanced Chemical Synthesis

Halogenated pyrimidines are pivotal intermediates in advanced chemical synthesis. The introduction of halogen atoms—such as bromine or chlorine—onto the pyrimidine ring serves multiple strategic purposes. Primarily, halogens act as versatile synthetic handles, particularly for transition metal-catalyzed cross-coupling reactions. rsc.org These reactions, most notably the Suzuki-Miyaura coupling, allow for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the pyrimidine core. rsc.orgnih.govresearchgate.net

The electronic properties of the pyrimidine ring are significantly influenced by halogenation. The electronegative nature of halogens can alter the reactivity of the ring, making specific positions more susceptible to nucleophilic substitution or other transformations. cardiff.ac.uk This controlled modification is crucial for building complex molecular architectures from simpler pyrimidine precursors. The strategic placement of a halogen atom can direct the course of a synthetic sequence, providing access to a diverse array of substituted pyrimidines that would be difficult to synthesize otherwise.

Specific Research Focus on 5-(2-Bromophenyl)pyrimidin-2-amine within Pyrimidine Chemistry

Within the broad class of pyrimidine derivatives, 5-(2-Bromophenyl)pyrimidin-2-amine is a compound of specific interest, though it remains a relatively underexplored molecule. A search of the scientific literature reveals a significant focus on related isomers, such as those with the bromophenyl group at different positions or with alternative substitution patterns. nih.govsigmaaldrich.com For instance, derivatives of 4-(bromophenyl)-thiazol-2-amine and N-phenylpyrimidin-2-amine have been synthesized and evaluated for their potential as anticancer and c-Met kinase inhibitors, respectively. nih.govnih.gov

The specific regioisomer, 5-(2-Bromophenyl)pyrimidin-2-amine, combines three key structural motifs: the biologically significant 2-aminopyrimidine (B69317) core, a phenyl ring that can engage in various intermolecular interactions, and a bromine atom at the ortho position of the phenyl ring. This ortho-bromo substitution is particularly noteworthy as it can enforce specific conformational preferences (torsional angles) between the phenyl and pyrimidine rings, which could be critical for binding to a biological target. Furthermore, the bromine atom itself provides a reactive site for subsequent chemical modifications, positioning this compound as a valuable and versatile building block for creating more complex molecules. While direct biological studies on this exact compound are scarce, its structure suggests potential applications mirroring those of its better-studied relatives. nih.gov

Contextualization of 5-(2-Bromophenyl)pyrimidin-2-amine in Modern Organic Synthesis Methodologies

The synthesis of 5-(2-Bromophenyl)pyrimidin-2-amine is readily conceptualized using modern organic synthesis techniques, particularly palladium-catalyzed cross-coupling reactions. The most logical and widely applied method for constructing the C5-phenyl bond in such compounds is the Suzuki-Miyaura coupling reaction. rsc.orgnih.gov This reaction typically involves the coupling of a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.

Two primary synthetic routes are feasible for preparing 5-(2-Bromophenyl)pyrimidin-2-amine:

Route A: Suzuki coupling between 5-bromopyrimidin-2-amine and (2-bromophenyl)boronic acid.

Route B: Suzuki coupling between a 2-aminopyrimidine-5-boronic acid derivative and 1,2-dibromobenzene.

The Suzuki-Miyaura reaction is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors and catalysts. rsc.org Recent advancements have introduced highly efficient catalyst systems (e.g., those using bulky phosphine (B1218219) ligands) that can achieve high yields even with challenging substrates. rsc.orgsnnu.edu.cn Microwave-assisted synthesis has also been shown to accelerate these coupling reactions, often leading to improved yields and shorter reaction times. rsc.org These modern methodologies make the synthesis of specific, and even complex, pyrimidine derivatives like 5-(2-Bromophenyl)pyrimidin-2-amine a highly accessible goal for synthetic chemists. researchgate.netresearchgate.net

Elucidation of Research Gaps and Future Perspectives for 5-(2-Bromophenyl)pyrimidin-2-amine

The most significant research gap concerning 5-(2-Bromophenyl)pyrimidin-2-amine is the lack of dedicated studies on its synthesis, characterization, and biological evaluation. While the broader class of phenyl-pyrimidine derivatives has received considerable attention, this specific isomer remains largely uninvestigated. nih.govnih.gov

Future research should be directed towards several key areas:

Optimized Synthesis: Development and optimization of a reliable, high-yield synthetic route to produce 5-(2-Bromophenyl)pyrimidin-2-amine in quantities sufficient for further study.

Biological Screening: Given the established biological activities of related pyrimidine derivatives, this compound should be screened against a panel of biological targets. nih.gov Areas of high potential include kinase inhibition (relevant to cancer) and antimicrobial activity. researchgate.netnih.govnih.gov The unique conformational constraints imposed by the ortho-bromo group could lead to novel selectivity profiles.

Chemical Derivatization: The bromine atom on the phenyl ring serves as a valuable anchor point for further chemical modification. Future work could explore a second cross-coupling reaction at this site to generate novel, more complex structures with potentially enhanced biological activities or unique material properties.

Structural and In Silico Studies: Detailed X-ray crystallography and computational modeling could provide insights into the compound's three-dimensional structure and its potential interactions with biological macromolecules, guiding the rational design of new derivatives. nih.gov

By addressing these gaps, the scientific community can fully elucidate the potential of 5-(2-Bromophenyl)pyrimidin-2-amine as a valuable scaffold in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 5-(2-Bromophenyl)pyrimidin-2-amine This table summarizes the key computed physicochemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN₃ | PubChem nih.gov |

| Molecular Weight | 250.10 g/mol | PubChem nih.gov |

| IUPAC Name | 5-(2-bromophenyl)pyrimidin-2-amine | PubChem nih.gov |

| CAS Number | 1245643-22-3 | PubChem nih.gov |

| Topological Polar Surface Area | 51.8 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-(2-bromophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8BrN3/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14) |

InChI Key |

AXLPTWCEIWTIQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 5 2 Bromophenyl Pyrimidin 2 Amine

Spectroscopic Characterization for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atoms. The protons of the 2-bromophenyl group would present a more complex pattern of multiplets, arising from spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons would be influenced by the electronic effects of the bromine atom and the pyrimidine ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 5-(2-Bromophenyl)pyrimidin-2-amine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine-H | Downfield | s | - |

| Phenyl-H | Aromatic region | m | - |

| Amine-NH₂ | Variable | br s | - |

Note: This is a predicted spectrum. s = singlet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for each of the ten carbon atoms in 5-(2-Bromophenyl)pyrimidin-2-amine.

The carbon atoms of the pyrimidine ring would resonate at chemical shifts characteristic of heteroaromatic systems. The carbon attached to the amino group would be shifted downfield, while the other pyrimidine carbons would also exhibit distinct signals. The carbon atoms of the bromophenyl ring would show four separate signals in the aromatic region, with the carbon atom bonded to the bromine atom exhibiting a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(2-Bromophenyl)pyrimidin-2-amine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C (C-2) | ~163 |

| Pyrimidine-C (C-4, C-6) | ~158 |

| Pyrimidine-C (C-5) | ~115 |

| Phenyl-C (C-1') | ~135 |

| Phenyl-C (C-2') | ~122 |

| Phenyl-C (C-3' to C-6') | 127-134 |

Note: These are predicted chemical shifts based on related structures and are approximate.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between the two rings, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal the correlations between coupled protons, aiding in the assignment of the complex multiplets of the bromophenyl ring.

HSQC: This spectrum would establish the direct one-bond correlations between proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC: This technique would show correlations between protons and carbons that are two or three bonds apart. This would be particularly valuable in confirming the connectivity between the pyrimidine and bromophenyl rings through the C5-C1' bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 5-(2-Bromophenyl)pyrimidin-2-amine is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 5-(2-Bromophenyl)pyrimidin-2-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=N/C=C Stretch (Aromatic) | 1400-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Note: These are predicted absorption ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which can further confirm its structure. The molecular formula of 5-(2-Bromophenyl)pyrimidin-2-amine is C₁₀H₈BrN₃, corresponding to a molecular weight of approximately 250.09 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 249 and 251 with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the bromine atom, the amino group, or cleavage of the bond between the two aromatic rings, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. numberanalytics.comfiveable.me It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a precise molecular formula. rsc.orgchimia.ch

A specific high-resolution mass spectrum for 5-(2-Bromophenyl)pyrimidin-2-amine has not been located in the surveyed scientific literature. However, were the analysis to be performed, it would provide definitive confirmation of the compound's molecular formula, C₁₀H₈BrN₃. The presence of the bromine atom would be unequivocally identified by its characteristic isotopic pattern, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

HRMS analysis would yield data similar to that presented in the illustrative table below. The measured mass would be expected to be very close to the calculated exact mass, with the small difference (measured in parts per million, ppm) confirming the elemental composition.

Table 1: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for 5-(2-Bromophenyl)pyrimidin-2-amine

| Molecular Ion | Calculated Exact Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) | Inferred Molecular Formula |

| [C₁₀H₈⁷⁹BrN₃+H]⁺ | 250.0034 | Hypothetical Value | Hypothetical Value | C₁₀H₉BrN₃ |

| [C₁₀H₈⁸¹BrN₃+H]⁺ | 252.0014 | Hypothetical Value | Hypothetical Value | C₁₀H₉BrN₃ |

Note: The data in this table is hypothetical and serves as an example of the expected results from an HRMS analysis. The values would be determined experimentally.

X-ray Crystallographic Analysis of 5-(2-Bromophenyl)pyrimidin-2-amine

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgthesciencenotes.com It provides precise information on bond lengths, bond angles, and the spatial relationship between molecules in a crystal lattice. fiveable.menih.gov A published crystal structure for 5-(2-Bromophenyl)pyrimidin-2-amine was not found in the primary scientific literature or crystallographic databases. The following sections describe the type of information that such an analysis would provide.

Crystal Packing and Supramolecular Assembly

X-ray analysis would reveal how individual molecules of 5-(2-Bromophenyl)pyrimidin-2-amine arrange themselves to form a stable, repeating three-dimensional lattice. The way molecules pack in a crystal is known as the supramolecular assembly. For pyrimidine derivatives, this assembly is often governed by a network of specific intermolecular interactions. rsc.orgnih.gov In the case of this compound, the amine group and pyrimidine nitrogen atoms are expected to be key players in directing the crystal packing through hydrogen bonding.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of 5-(2-Bromophenyl)pyrimidin-2-amine would be stabilized by a variety of non-covalent interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. It is highly probable that the crystal structure would feature extensive N-H···N hydrogen bonds, potentially linking molecules into chains, dimers, or more complex two- or three-dimensional networks. cardiff.ac.ukacs.org This is a common and dominant interaction in amino-pyrimidine structures. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the pyrimidine ring or the oxygen of a carbonyl group if a co-crystal were formed. rsc.org These C-Br···N or C-Br···O interactions can be a significant directional force in the crystal packing of bromo-substituted aromatic compounds.

Conformational Preferences and Torsional Angles in the Solid State

As a biaryl compound, 5-(2-Bromophenyl)pyrimidin-2-amine has rotational freedom around the C-C single bond connecting the phenyl and pyrimidine rings. The torsional angle (or dihedral angle) between the planes of these two rings is a critical conformational parameter.

Due to the steric hindrance from the bromine atom at the ortho position of the phenyl ring, a fully planar conformation is highly unlikely. nih.govplos.org Computational studies on similar biaryl systems show that ortho substituents force the rings to adopt a twisted conformation to minimize steric repulsion. nih.govdoaj.org An X-ray crystallographic analysis would precisely measure this torsional angle in the solid state. The specific value would represent the molecule's preferred low-energy conformation within the crystal lattice, which results from the balance between intramolecular steric effects and the stabilizing forces of intermolecular packing.

Table 2: Hypothetical Crystallographic and Conformational Data for 5-(2-Bromophenyl)pyrimidin-2-amine

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Phenyl-Pyrimidine Torsional Angle (°) | The dihedral angle between the mean planes of the two aromatic rings. | e.g., 55.4° |

| Key Hydrogen Bond (D-H···A) | Donor-Hydrogen···Acceptor interaction. | e.g., N-H···N |

| Hydrogen Bond Distance (Å) | The distance between the donor and acceptor atoms. | e.g., 2.95 Å |

Note: The data presented in this table is for illustrative purposes only and represents the type of information that would be obtained from a single-crystal X-ray diffraction study.

Computational and Theoretical Investigations of 5 2 Bromophenyl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic environment and how a molecule is likely to interact with other chemical species.

Density Functional Theory (DFT) Studies of Molecular Orbitals

No specific Density Functional Theory (DFT) studies detailing the molecular orbitals of 5-(2-Bromophenyl)pyrimidin-2-amine have been found in the surveyed literature. Such studies would typically involve calculating the energies and shapes of the molecular orbitals to understand the bonding and electronic characteristics of the compound.

Frontier Molecular Orbital (FMO) Analysis

There is no available research that specifically conducts a Frontier Molecular Orbital (FMO) analysis of 5-(2-Bromophenyl)pyrimidin-2-amine. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Electrostatic Potential (ESP) Surface Mapping

No publications were identified that present an Electrostatic Potential (ESP) surface map for 5-(2-Bromophenyl)pyrimidin-2-amine. An ESP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the physical movements and conformational possibilities of molecules, providing a dynamic perspective on their behavior.

Conformational Space Exploration

A search of the scientific literature did not yield any studies on the conformational space exploration of 5-(2-Bromophenyl)pyrimidin-2-amine. This type of investigation would identify the most stable three-dimensional arrangements of the atoms in the molecule, which is important for understanding its biological activity and physical properties.

Tautomeric Equilibrium Analysis

There is no specific research available on the tautomeric equilibrium of 5-(2-Bromophenyl)pyrimidin-2-amine. Tautomers are isomers of a compound that readily interconvert, and an analysis of their relative stabilities is essential for a complete understanding of the compound's chemical behavior, particularly in different solvent environments.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) spectra and vibrational frequencies. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic and geometric properties.

Simulated NMR Spectra and Vibrational Frequencies

While specific simulated NMR spectra and vibrational frequencies for 5-(2-bromophenyl)pyrimidin-2-amine are not extensively documented in publicly available literature, the methodologies for such predictions are well-established. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in the characterization of related pyrimidine (B1678525) derivatives, such as 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine, spectral data from FT-IR and NMR are used for structural confirmation.

Simulated NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

Vibrational Frequencies: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, also performed using DFT, can predict the positions of infrared (IR) and Raman bands. The simulated spectra are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For related pyrimidine scaffolds, IR analysis has been used to confirm their structures.

A hypothetical table of predicted vibrational frequencies for 5-(2-bromophenyl)pyrimidin-2-amine, based on common functional group frequencies, is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=N (pyrimidine) | Stretching | 1650-1550 |

| C=C (aromatic) | Stretching | 1600-1450 |

| N-H (amine) | Bending | 1640-1560 |

| C-Br | Stretching | 600-500 |

This table is illustrative and based on typical frequency ranges for the respective functional groups. Actual calculated values would require specific DFT computations.

Structure-Based Computational Approaches for Biological Target Interaction Exploration

Structure-based computational methods are instrumental in elucidating the potential biological targets of a compound and in understanding the molecular basis of its activity. These techniques rely on the three-dimensional structures of the target proteins.

Molecular Docking Studies with Selected Receptors/Enzymes (In Vitro Relevance)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to screen virtual libraries of compounds and to propose binding modes for further investigation. For pyrimidine derivatives, molecular docking has been employed to study their interactions with various enzymes, particularly protein kinases, which are often implicated in cancer and other diseases.

In studies of similar pyrimidine-based compounds, molecular docking has been used to investigate their binding to targets such as Cyclin-Dependent Kinase 8 (CDK8), E. coli DNA gyrase B, and dual EGFR/HER-2 inhibitors. For instance, molecular docking of pyrimidine derivatives with CDK8 has revealed key interactions within the ATP-binding pocket, suggesting a potential mechanism for their anticancer activity. Similarly, docking studies on pyrazoline-based derivatives have identified them as potential dual inhibitors of EGFR and HER-2.

The following table summarizes representative molecular docking studies on compounds analogous to 5-(2-bromophenyl)pyrimidin-2-amine with relevant biological targets.

| Compound Class | Biological Target | Key Findings |

| Pyrimidine Scaffolds | Cyclin-Dependent Kinase 8 (CDK8) | Compounds showed good docking scores within the ATP binding pocket, indicating potential for anticancer drug design. |

| Pyrimidin-2-amine Derivatives | E. coli DNA gyrase B (PDB ID: 1KZN) | Derivatives exhibited favorable binding interactions at the active site, correlating with their antibacterial activity. |

| Pyrazoline-based Derivatives | EGFR and HER-2 | The 5d compound was identified as a promising scaffold with significant cytotoxic activity. |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Cyclin-Dependent Kinase 9 (CDK9) | Structure-activity relationship analysis revealed the importance of the C5-group of the pyrimidine core for CDK9 potency and selectivity. |

Molecular Dynamics Simulations of Compound-Target Complexes (In Vitro Relevance)

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the predicted binding pose from molecular docking and can reveal important conformational changes and water-mediated interactions that are not captured by static docking.

For related pyrimidine derivatives, MD simulations have been used to validate docking results and to analyze the stability of the ligand-protein complex. For example, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6 receptors helped to validate the docking results and identified crucial polar and nonpolar interactions influencing their bioactivity. In another study, MD simulations of pyrazoline-based derivatives as dual EGFR and HER-2 inhibitors helped to illustrate their significant cytotoxic activity. These simulations typically run for nanoseconds and provide insights into the flexibility of the ligand and the receptor, as well as the energetics of the binding.

Investigation of Biological Activities and Mechanisms Pre Clinical, in Vitro Studies Only

In Vitro Enzyme Inhibition Studies

There is currently no publicly available information regarding the in vitro inhibitory activity of 5-(2-Bromophenyl)pyrimidin-2-amine against various enzyme classes.

Kinase Inhibition Profiling

No data from kinase inhibition profiling studies for 5-(2-Bromophenyl)pyrimidin-2-amine has been found in the reviewed literature. Therefore, its potential to inhibit specific kinases remains uncharacterized.

Phosphodiesterase (PDE) Modulatory Activities

Information regarding the modulatory effects of 5-(2-Bromophenyl)pyrimidin-2-amine on phosphodiesterase (PDE) enzymes is not available in the current scientific literature.

Other Relevant Enzyme Systems (e.g., Carbonic Anhydrase, DHFR)

There are no published in vitro studies detailing the inhibitory or modulatory activity of 5-(2-Bromophenyl)pyrimidin-2-amine on other relevant enzyme systems such as carbonic anhydrases or dihydrofolate reductase (DHFR).

Receptor Binding and Modulation Studies (In Vitro Assays)

Specific data from in vitro assays to determine the binding affinity and modulatory potential of 5-(2-Bromophenyl)pyrimidin-2-amine at various receptor types are not currently available.

G-Protein Coupled Receptor (GPCR) Interaction Studies

No studies have been identified that investigate the interaction of 5-(2-Bromophenyl)pyrimidin-2-amine with any G-Protein Coupled Receptors (GPCRs).

Nuclear Receptor Ligand Assays

There is no available data from nuclear receptor ligand assays to indicate whether 5-(2-Bromophenyl)pyrimidin-2-amine acts as a ligand for any nuclear receptors.

Cellular Pathway Modulation and Signaling Analysis (In Vitro Cell Lines)

Investigation of Apoptotic Pathways in Cancer Cell Lines (In Vitro)

No studies were found that investigated the pro-apoptotic or anti-apoptotic effects of 5-(2-Bromophenyl)pyrimidin-2-amine in any cancer cell lines. Research in this area would typically involve assays to measure the activity of key apoptotic proteins such as caspases, and to assess changes in the expression of Bcl-2 family proteins.

Cell Cycle Arrest Mechanisms in Proliferating Cells (In Vitro)

There is currently no available data on the effects of 5-(2-Bromophenyl)pyrimidin-2-amine on cell cycle progression in proliferating cells. Such investigations would typically utilize techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Screening against Bacterial Strains (Gram-Positive and Gram-Negative)

No data from in vitro screening of 5-(2-Bromophenyl)pyrimidin-2-amine against any Gram-positive or Gram-negative bacterial strains have been published. Standard methods for such screening include broth dilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).

Antifungal Efficacy against Fungal Species

Similarly, there is no available research detailing the in vitro antifungal activity of 5-(2-Bromophenyl)pyrimidin-2-amine against any fungal species. Antifungal susceptibility testing would be required to determine its potential efficacy.

Anti-inflammatory and Immunomodulatory Effects (In Vitro Cellular Models)

The 2-aminopyrimidine (B69317) scaffold is present in numerous molecules investigated for their anti-inflammatory and immunomodulatory properties. These activities are often evaluated in vitro using cellular models, such as isolated immune cells (e.g., macrophages, lymphocytes) or cell lines, which can be stimulated to produce inflammatory mediators.

Pyrimidine (B1678525) derivatives have been shown to modulate the production of key signaling molecules called cytokines, which are central to the inflammatory response. The nature of this modulation can be either pro-inflammatory or anti-inflammatory, depending on the specific compound and cellular context.

For example, some pyrimidine-based compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated immune cells. This activity is a hallmark of many anti-inflammatory agents. Research has shown that inhibiting the de novo pyrimidine biosynthesis pathway can trigger an innate immune response, indicating a complex interplay between nucleotide metabolism and immune signaling. nih.gov Specifically, inhibitors of this pathway were found to enhance the expression of antiviral genes, a process that is intrinsically linked to cytokine signaling pathways involving interferons. nih.gov

While direct evidence for 5-(2-Bromophenyl)pyrimidin-2-amine is unavailable, the general class of 2-aminopyrimidines has been explored for these effects. Their ability to act as kinase inhibitors, for instance, can indirectly affect cytokine production, as many signaling pathways that control cytokine gene expression are regulated by kinases.

A primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes responsible for producing inflammatory mediators. Two of the most important enzyme families in this regard are the cyclooxygenases (COX-1 and COX-2) and the lipoxygenases (e.g., 5-LOX). The COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX initiates the synthesis of leukotrienes.

The development of dual inhibitors of COX-2 and 5-LOX is an active area of research, aiming to create safer anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs. thebiogrid.org The pyrimidine scaffold has been incorporated into designs for such dual inhibitors. Although specific data for 5-(2-Bromophenyl)pyrimidin-2-amine is not published, related heterocyclic compounds have been evaluated for this activity. For example, various isoxazole (B147169) derivatives, which are also five-membered heterocyclic rings, have been tested for their 5-LOX inhibitory potential. nih.gov The search for new anti-inflammatory agents frequently involves screening compound libraries containing diverse heterocyclic cores, including pyrimidines, against these enzymatic targets. tsijournals.commdpi.com

Table 2: Potential In Vitro Anti-inflammatory Mechanisms of Pyrimidine Scaffolds

| Mechanism | Target Enzyme/Pathway | In Vitro Model | Potential Effect |

| Cytokine Modulation | Pro-inflammatory Cytokine Production (TNF-α, IL-6) | LPS-stimulated macrophages/PBMCs | Suppression of cytokine release |

| COX Inhibition | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Purified enzyme assays, cell-based assays | Inhibition of prostaglandin (B15479496) synthesis |

| LOX Inhibition | 5-Lipoxygenase (5-LOX) | Purified enzyme assays, cell-based assays | Inhibition of leukotriene synthesis |

Structure-Activity Relationship (SAR) Studies for 5-(2-Bromophenyl)pyrimidin-2-amine Analogues (In Vitro Data)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying a molecule's structure and assessing the impact on its biological activity, researchers can identify key features required for potency and selectivity. For 5-(2-Bromophenyl)pyrimidin-2-amine, SAR can be inferred from studies on analogous 2-aminopyrimidine series.

The biological activity of 2-aminopyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and the phenyl rings.

Substitution at the 5-position of the Pyrimidine Ring: The 5-position is a critical site for modification. In many kinase inhibitors, this position interacts with the "gatekeeper" residue of the enzyme's ATP-binding pocket. Introducing aryl groups, such as the 2-bromophenyl group, at this position can significantly influence potency and selectivity. Studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors revealed that introducing substituents at the C5-position of the pyrimidine core was important for potency. acs.org In another series of USP1/UAF1 inhibitors, replacing a quinazoline (B50416) core with a pyrimidine was well-tolerated, and adding a small methyl group at the 5-position increased potency, while moving it to the 6-position was detrimental. acs.orgnih.gov

Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring is equally important. The 2-bromo substituent in 5-(2-Bromophenyl)pyrimidin-2-amine is expected to impose a specific conformational preference due to steric hindrance, influencing how the ring orients itself within a protein binding site. In a study of pyrimidine-based antiviral compounds, it was noted that a 3-bromophenyl substituent was tolerated without loss of activity compared to a smaller chloro-substituent, suggesting that larger halogenated groups can be accommodated in the target's binding site. nih.gov

The 2-Amine Group: The 2-amino group is a key feature, often acting as a crucial hydrogen bond donor, forming a "hinge-binding" motif that anchors the molecule in the ATP-binding site of many kinases. nih.gov Modifications to this amine, for example by N-alkylation or N-arylation, can drastically alter the biological activity profile.

Table 3: General SAR Insights from Analogous 2-Aminopyrimidine Series (In Vitro)

| Position of Modification | Type of Substituent | General Impact on In Vitro Potency |

| Pyrimidine C5-Position | Small alkyl groups (e.g., methyl) | Can increase potency depending on the target. acs.org |

| Pyrimidine C5-Position | Aryl/Heteroaryl groups | Often crucial for activity; can enhance interactions with the target protein. acs.org |

| Phenyl Ring | Halogens (Cl, Br) | Can be well-tolerated or enhance activity through lipophilic and/or halogen-bonding interactions. nih.govnih.gov |

| Pyrimidine C2-Amine | N-H (unsubstituted) | Often essential for hinge-binding in kinase inhibitors. nih.gov |

| Pyrimidine C4-Position | Various groups | Modifications can fine-tune activity and selectivity. mdpi.com |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 2-aminopyrimidine derivatives, pharmacophore models often highlight several key features based on in vitro data.

Hydrogen Bond Donors and Acceptors: The 2-aminopyrimidine core itself presents a distinct pattern of hydrogen bond donors (the -NH2 group) and acceptors (the ring nitrogens). The N1 nitrogen of the pyrimidine ring and the exocyclic 2-amino group are frequently identified as critical hydrogen bond-forming features that interact with the hinge region of protein kinases. nih.govresearchgate.net

Hydrophobic/Aromatic Regions: The 5-phenyl group provides a large hydrophobic region that can engage in van der Waals or π-stacking interactions with hydrophobic pockets in the target protein. The specific orientation and substitution of this ring are critical for optimizing these interactions. nih.gov

Halogen Bond Donor: The bromine atom on the phenyl ring has the potential to act as a halogen bond donor. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone). This type of interaction is increasingly recognized as an important contributor to ligand-protein binding affinity and selectivity.

Pharmacophore models for various pyrimidine-based inhibitors, whether for antiviral or anticancer applications, consistently identify the importance of a central heterocyclic scaffold for establishing key hydrogen bonds, flanked by hydrophobic/aromatic groups that occupy adjacent pockets in the binding site. researchgate.netnih.gov The 5-(2-Bromophenyl)pyrimidin-2-amine structure fits this general pharmacophoric template well, suggesting its potential as a scaffold for targeting enzymes like kinases.

Exploration of Non Biological Advanced Applications

5-(2-Bromophenyl)pyrimidin-2-amine as a Ligand in Catalysis

The presence of nitrogen atoms in the pyrimidine (B1678525) ring and the amino group makes 5-(2-Bromophenyl)pyrimidin-2-amine an excellent candidate for use as a ligand in catalysis. These nitrogen atoms can coordinate with metal centers, influencing their catalytic activity and selectivity.

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific properties of MOFs, such as high surface area and tunable pore sizes, make them suitable for applications in gas storage, separation, and catalysis. The incorporation of functionalized organic linkers is a key strategy to tailor the properties of MOFs.

While direct research utilizing 5-(2-Bromophenyl)pyrimidin-2-amine in MOFs is not yet prevalent, the potential is significant. An aminopyrimidine-functionalized cage-based MOF, ZJNU-54, has demonstrated highly selective adsorption of acetylene (B1199291) (C2H2) and carbon dioxide (CO2) over methane (B114726) (CH4). researchgate.net The amine groups and the nitrogen atoms of the pyrimidine ring in the organic linker were found to be crucial for the selective gas adsorption. researchgate.net This suggests that 5-(2-Bromophenyl)pyrimidin-2-amine could serve as a valuable ligand for creating MOFs with tailored functionalities. The bromo- and amino- groups could act as specific binding sites or be further modified post-synthesis to introduce additional catalytic or sensing capabilities.

Table 1: Gas Adsorption Properties of an Aminopyrimidine-Functionalized MOF (ZJNU-54) at 295 K and 1 atm

| Gas | Uptake Capacity (cm³/g) |

| C2H2 | 211 |

| CO2 | 120 |

This table is based on data for a structurally related aminopyrimidine-functionalized MOF, illustrating the potential of such ligands. researchgate.net

Utilization as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The design of the ligand is crucial for controlling the activity and selectivity of the metal catalyst. Derivatives of 2-aminopyrimidine (B69317) have been successfully employed as ligands in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Palladium complexes with 2-aminopyrimidine derivatives have been characterized and their catalytic activities investigated. nih.govnih.gov For instance, palladium(II) complexes with 2-phenylimidazo(1,2-α)pyridine, synthesized from 2-aminopyridine (B139424), have been shown to be effective catalysts for Suzuki coupling reactions under mild conditions. minciencias.gov.co The electronic and steric properties of the ligand, influenced by substituents, play a significant role in the catalytic efficiency. The 2-bromophenyl group in 5-(2-Bromophenyl)pyrimidin-2-amine could influence the electronic properties of the pyrimidine ring and the coordinating nitrogen atoms, potentially leading to enhanced catalytic performance. Furthermore, the bromine atom itself can participate in or direct certain catalytic transformations.

Integration into Material Science Research

The unique electronic and photophysical properties of pyrimidine derivatives make them attractive for applications in material science, particularly in the field of organic electronics and sensor technology.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used. Phenyl pyrimidine derivatives have been investigated as emitters for OLEDs. rsc.org These compounds can exhibit high thermal stability and their photophysical properties can be tuned by modifying the substituents on the phenyl and pyrimidine rings. rsc.org

A study on derivatives of phenyl pyrimidine with triphenylamino or 4,4′-dimethoxytriphenylamino donor groups showed that these materials could achieve high external quantum efficiencies in OLEDs. rsc.org The introduction of different substituents can shift the emission color and improve charge transport properties. rsc.org The presence of the bromine atom in 5-(2-Bromophenyl)pyrimidin-2-amine could potentially lead to materials with interesting photophysical properties, such as phosphorescence, which is beneficial for achieving high efficiency in OLEDs through the harvesting of triplet excitons.

Table 2: Thermal and Photophysical Properties of Phenyl Pyrimidine Derivatives for OLEDs

| Compound | 5% Weight Loss Temperature (°C) | Emission Color |

| PP1 | 397 | Blue |

| PP2 | 438 | Green-blue |

This table is based on data for structurally related phenyl pyrimidine derivatives, illustrating the potential of such compounds in OLEDs. rsc.org

Potential in Sensor Development and Chemical Probes

The development of chemical sensors and probes for the detection of ions and molecules is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyrimidine derivatives have been successfully utilized as the core structure for chemosensors.

For example, a simple pyrimidine-based chemosensor has been developed for the sequential detection of copper (II) and cyanide ions in aqueous media, exhibiting a distinct color change and fluorescence quenching upon binding. nih.gov Another study reported a pyrimidine-based fluorescent probe for the selective detection of Pseudomonas aeruginosa. rsc.org The sensing mechanism often relies on the coordination of the target analyte with the nitrogen atoms of the pyrimidine ring and other functional groups, leading to a change in the photophysical properties of the molecule. The amino group and the bromine atom in 5-(2-Bromophenyl)pyrimidin-2-amine could serve as additional binding sites or modulate the electronic properties of the pyrimidine ring, making it a promising candidate for the development of selective and sensitive chemical probes. For instance, a 2-aminopyridine derivative has been shown to act as a fluorescent "On-Off" switch for the selective detection of Fe³⁺ and Hg²⁺ ions. researchgate.net

Development as a Chemical Precursor for Complex Molecular Architectures

The 2-aminopyrimidine scaffold is a versatile building block in organic synthesis, serving as a precursor for the creation of more complex heterocyclic systems. The presence of multiple reaction sites—the amino group, the pyrimidine ring, and the bromo-substituent—in 5-(2-Bromophenyl)pyrimidin-2-amine makes it a valuable starting material for the synthesis of diverse molecular architectures.

Derivatives of 2-aminopyrimidine are known to be key intermediates in the synthesis of various biologically active compounds and fused heterocyclic systems. researchgate.net For instance, 2-amino-5-arylazonicotinates have been used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org The bromine atom on the phenyl ring of 5-(2-Bromophenyl)pyrimidin-2-amine can be readily transformed into other functional groups via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, leading to the construction of complex molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis.

Building Block for Macrocycles and Supramolecular Assemblies

The utility of 5-(2-Bromophenyl)pyrimidin-2-amine as a precursor for macrocycles and supramolecular assemblies lies in the strategic exploitation of its functional groups. The 2-amino-pyrimidine moiety is a well-established motif for forming robust hydrogen-bonded networks. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. This predictable interaction is a powerful tool in crystal engineering and the design of self-assembling systems.

Furthermore, the bromine atom on the phenyl ring is a key functional handle for carbon-carbon bond-forming reactions, most notably the Suzuki, Stille, and Sonogashira cross-coupling reactions. These reactions are instrumental in the synthesis of macrocycles, allowing for the connection of multiple pyrimidine units or the attachment of other functional components to create large, cyclic structures.

While direct and explicit research detailing the use of 5-(2-Bromophenyl)pyrimidin-2-amine in the synthesis of specific macrocycles or supramolecular assemblies is not extensively documented in publicly available literature, the principles of supramolecular chemistry and macrocyclic synthesis provide a strong basis for its potential applications. The general strategies would involve either a stepwise synthesis, where the pyrimidine units are sequentially linked, or a one-pot self-assembly process, where the precursors are designed to spontaneously form the desired architecture.

The self-assembly of halogenated phenylpyrimidine derivatives is a known phenomenon where intermolecular interactions such as halogen bonding (C-Br···N or C-Br···O) and π-π stacking contribute to the formation of ordered structures. In the case of 5-(2-Bromophenyl)pyrimidin-2-amine, the interplay between hydrogen bonding from the aminopyrimidine group and potential halogen bonding from the bromophenyl group could lead to the formation of intricate and stable supramolecular networks.

Table of Potential Supramolecular Interactions:

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

| Hydrogen Bonding | Amino Group (N-H) | Pyrimidine Nitrogen | Formation of linear tapes or dimeric motifs |

| Halogen Bonding | Bromine (C-Br) | Pyrimidine Nitrogen, Amino Nitrogen | Directional control of crystal packing |

| π-π Stacking | Phenyl Ring, Pyrimidine Ring | Phenyl Ring, Pyrimidine Ring | Stabilization of the overall assembly |

| Metal Coordination | Pyrimidine Nitrogen, Amino Nitrogen | Metal Ions | Formation of metallo-macrocycles or coordination polymers |

The synthesis of macrocycles from this building block would likely involve the conversion of the bromo- and amino- functionalities into reactive groups suitable for cyclization reactions. For instance, the amino group could be acylated or converted to another leaving group, and the bromine atom could be transformed into a boronic acid or ester for subsequent cross-coupling.

Table of Potential Macrocyclization Strategies:

| Reaction Type | Functional Group Transformation | Resulting Macrocycle Type |

| Suzuki Coupling | Bromine to Boronic Ester + Dihalide Linker | Aryl-linked Macrocycle |

| Buchwald-Hartwig Amination | Amino Group + Dihalide Linker | Amine-linked Macrocycle |

| Amide Bond Formation | Amino Group to Carboxylic Acid + Diamine Linker | Peptide-like Macrocycle |

The exploration of 5-(2-Bromophenyl)pyrimidin-2-amine as a building block for these advanced applications remains a promising area for future research, with the potential to yield novel materials with tailored properties for applications in areas such as molecular sensing, catalysis, and host-guest chemistry.

Future Directions and Emerging Research Avenues for 5 2 Bromophenyl Pyrimidin 2 Amine

Development of More Sustainable Synthetic Methodologies

The synthesis of 5-(2-Bromophenyl)pyrimidin-2-amine and its derivatives has traditionally relied on conventional methods that can be time-consuming and generate significant chemical waste. The future of its production lies in the adoption of green chemistry principles to create more sustainable and efficient synthetic routes.

Recent advancements in the synthesis of pyrimidine (B1678525) derivatives have highlighted several promising green techniques. rasayanjournal.co.in These include microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and ultrasound-assisted methods that offer an energy-efficient alternative to conventional heating. nih.gov Solvent-free "grindstone" chemistry and ball milling techniques are also gaining traction as they minimize the use of hazardous solvents. rasayanjournal.co.inresearchgate.net

Furthermore, the use of recyclable catalysts, such as modified zinc oxide nanoparticles (NS-5), has been shown to be effective in the one-pot multicomponent synthesis of pyrimidine derivatives, allowing for multiple reaction cycles without a significant loss of catalytic activity. researchgate.net The development of one-pot, multicomponent reactions, where three or more reactants are combined in a single step, is another key area of focus. These methods, often catalyzed by environmentally benign catalysts like ionic liquids or TiO2-SiO2, streamline the synthetic process, reduce waste, and are more cost-effective. rasayanjournal.co.in

Future research will likely focus on adapting these green methodologies to the specific synthesis of 5-(2-Bromophenyl)pyrimidin-2-amine, aiming to develop a process that is not only efficient and high-yielding but also environmentally friendly.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A thorough understanding of the structure and behavior of 5-(2-Bromophenyl)pyrimidin-2-amine is crucial for its application. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for characterization, the future lies in the application of more advanced methods for real-time analysis. nih.govresearchgate.net

Techniques such as in-situ spectroscopy will be invaluable for monitoring reaction kinetics and understanding the formation of intermediates during the synthesis of 5-(2-Bromophenyl)pyrimidin-2-amine and its derivatives. This real-time data can help optimize reaction conditions for higher yields and purity.

Moreover, advanced imaging techniques could be employed to visualize the compound's interaction with biological targets. For instance, the strategic incorporation of a fluorinated moiety could enable the use of Positron Emission Tomography (PET) imaging to track the distribution and target engagement of derivatives within a biological system. This would provide invaluable insights into its pharmacokinetic and pharmacodynamic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and materials science. nih.gov For 5-(2-Bromophenyl)pyrimidin-2-amine, these computational tools offer a powerful approach to accelerate the design and prediction of the activity of new derivatives.

By analyzing large datasets of existing pyrimidine compounds and their biological activities, ML models can identify key structural features that are essential for a desired effect. mdpi.comresearchgate.net These models can then be used to predict the potential activity of novel, yet-to-be-synthesized derivatives of 5-(2-Bromophenyl)pyrimidin-2-amine, saving significant time and resources in the lab. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the anticancer or antimicrobial activity of new analogues. mdpi.com

AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with optimized properties for a specific biological target. nih.gov This approach could lead to the discovery of highly potent and selective derivatives of 5-(2-Bromophenyl)pyrimidin-2-amine for a variety of applications. Molecular docking studies, a computational technique to predict the binding affinity and orientation of a molecule to a target protein, can further refine the selection of promising candidates for synthesis and biological testing. nih.gov

| Computational Tool | Application in 5-(2-Bromophenyl)pyrimidin-2-amine Research | Potential Outcome |

| Machine Learning (ML) | Predicting biological activity (e.g., anticancer, antimicrobial) of new derivatives based on their chemical structure. | Faster identification of lead compounds with desired therapeutic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. | Guiding the design of more potent and selective analogues. |

| Molecular Docking | Simulating the interaction of the compound with biological targets (e.g., enzymes, receptors). | Understanding the mechanism of action and identifying key binding interactions. |

| De Novo Design | Generating novel chemical structures with optimized properties for a specific target. | Discovery of innovative and highly effective therapeutic agents. |

Exploration of New Application Domains Beyond Current Scope

While the primary focus of research on pyrimidine derivatives has been in medicine, the unique properties of 5-(2-Bromophenyl)pyrimidin-2-amine suggest its potential in a wider range of applications. nih.govnih.govdntb.gov.ua

The presence of the bromophenyl group opens up possibilities for its use in materials science. For example, it could serve as a building block for the synthesis of organic light-emitting diodes (OLEDs) or other functional materials with interesting photophysical properties. The bromine atom can also be a site for further chemical modification through cross-coupling reactions, allowing for the creation of complex molecular architectures.

In the field of agrochemicals, new derivatives could be explored for their potential as herbicides, fungicides, or insecticides. The vast chemical space that can be explored by modifying the core structure of 5-(2-Bromophenyl)pyrimidin-2-amine suggests that novel applications are waiting to be discovered.

| Potential Application Domain | Rationale | Example Research Direction |

| Anticancer Agents | Pyrimidine derivatives are known to exhibit antiproliferative activity. nih.govnih.gov | Synthesis and evaluation of derivatives against various cancer cell lines. |

| Antimicrobial Agents | The pyrimidine scaffold is present in many antimicrobial drugs. nih.gov | Screening of new analogues for activity against pathogenic bacteria and fungi. |

| Kinase Inhibitors | The 2-aminopyrimidine (B69317) moiety is a common feature in kinase inhibitors. nih.gov | Design of selective inhibitors for specific kinases involved in disease. |

| Materials Science | The aromatic and heteroaromatic rings can impart useful electronic and photophysical properties. | Development of new organic electronic materials or sensors. |

| Agrochemicals | The structural diversity of pyrimidines allows for the discovery of new bioactive compounds. | Investigation of derivatives for herbicidal, fungicidal, or insecticidal activity. |

Collaborative Research Strategies for Comprehensive Understanding of the Compound's Potential

To fully realize the potential of 5-(2-Bromophenyl)pyrimidin-2-amine, a collaborative and interdisciplinary research approach is essential. The complexity of modern scientific challenges requires the integration of expertise from various fields.

Chemists will be needed to develop novel and efficient synthetic routes, while spectroscopists and analytical chemists can provide detailed characterization of the new compounds. Biologists and pharmacologists will be crucial for evaluating the biological activity and understanding the mechanism of action of new derivatives. Furthermore, computational chemists and data scientists can leverage AI and ML to guide the design and optimization of new molecules. nih.gov

International collaborations and partnerships between academic research institutions and pharmaceutical or chemical companies can provide the necessary resources and expertise to accelerate the research and development process. By fostering an open and collaborative environment, the scientific community can work together to unlock the full potential of 5-(2-Bromophenyl)pyrimidin-2-amine for the benefit of society.

Q & A

Q. What are the standard synthetic routes for 5-(2-Bromophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a brominated pyrimidine precursor reacts with 2-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). Key optimization parameters include:

- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.

- Solvent system : Use polar aprotic solvents (e.g., DMF or THF) with aqueous bases (e.g., Na₂CO₃) to facilitate coupling .

- Temperature : 80–110°C under inert atmosphere to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural characterization of 5-(2-Bromophenyl)pyrimidin-2-amine performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.8 ppm; pyrimidine C2-amine at δ 160–165 ppm) .

- X-ray Crystallography : Single-crystal analysis with SHELXL refinement resolves bond angles and torsional strain. For example, the bromine atom’s ortho position on the phenyl ring induces steric hindrance, affecting planarity .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 280.03 for C₁₀H₈BrN₃) .

Q. What are the common chemical reactions involving 5-(2-Bromophenyl)pyrimidin-2-amine, and how are they leveraged in derivatization?

Methodological Answer:

- Buchwald-Hartwig Amination : The 2-amine group undergoes Pd-catalyzed coupling with aryl halides to form N-aryl derivatives for kinase inhibitor libraries .

- Electrophilic Substitution : Bromine at the phenyl ring participates in Ullmann or Sonogashira couplings to introduce alkynyl or amino groups .

- Reductive Amination : React with aldehydes/ketones under NaBH₃CN to generate secondary amines for solubility optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 5-(2-Bromophenyl)pyrimidin-2-amine’s bioactivity against kinase targets?

Methodological Answer:

- Analog Synthesis : Systematically modify the bromophenyl group (e.g., replace Br with Cl, CF₃) and pyrimidine substituents (e.g., methyl, methoxy) .

- Enzymatic Assays : Use fluorescence polarization (FP) or TR-FRET assays to measure IC₅₀ values against kinases like EGFR or JAK2.

- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity using QSAR models (e.g., MOE software) .

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of 5-(2-Bromophenyl)pyrimidin-2-amine?

Methodological Answer:

- Refinement Strategies : Use SHELXL’s TWIN and BASF commands to address twinning or disorder in the bromophenyl moiety .

- Validation Tools : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Data Filtering : Apply R-factor convergence criteria (<5% discrepancy) and omit outlier reflections with I/σ(I) < 2 .

Q. What computational strategies predict the binding modes of 5-(2-Bromophenyl)pyrimidin-2-amine with kinase targets, and how are these validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding poses in ATP-binding pockets (e.g., PDB: 1M17). Key interactions include H-bonds with hinge-region residues (e.g., Met793 in EGFR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).

- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD), while ITC quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How do steric and electronic effects of the 2-bromophenyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ortho-bromine atom hinders transmetalation in Suzuki couplings, favoring para-substituted products. Use bulky ligands (e.g., SPhos) to mitigate .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrimidine ring toward nucleophilic aromatic substitution at the C4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.